(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate
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Overview
Description
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate is a chemical compound that features both an anilino group and a phenoxy group
Preparation Methods
The synthesis of (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with an appropriate aniline derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and anilino groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The anilino and phenoxy groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate include other anilino and phenoxy derivatives. These compounds may share similar chemical properties but differ in their specific biological activities and applications. For example, dichloroanilines are related compounds that also feature an aniline ring with chlorine substitutions .
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKSQGMCFSLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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